molecular formula C22H28N2O6S B257595 2-METHOXYETHYL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE

2-METHOXYETHYL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE

Cat. No.: B257595
M. Wt: 448.5 g/mol
InChI Key: YMSUGJSBXXSNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXYETHYL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and various functional groups such as methoxyethyl, diethoxyphenyl, and carboxylate. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-diethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiourea under acidic conditions to form the thiazine ring. The final step involves the esterification of the carboxylate group with methoxyethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or bromo derivatives.

Scientific Research Applications

2-METHOXYETHYL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: Similar structure but with different substituents on the aromatic ring.

    2-methoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar core structure but different functional groups.

Uniqueness

2-METHOXYETHYL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is unique due to its specific combination of functional groups and its potential biological activities. The presence of both methoxyethyl and diethoxyphenyl groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H28N2O6S

Molecular Weight

448.5 g/mol

IUPAC Name

2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H28N2O6S/c1-5-28-16-8-7-15(13-17(16)29-6-2)20-19(21(26)30-11-10-27-4)14(3)23-22-24(20)18(25)9-12-31-22/h7-8,13,20H,5-6,9-12H2,1-4H3

InChI Key

YMSUGJSBXXSNSY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC)OCC

Origin of Product

United States

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